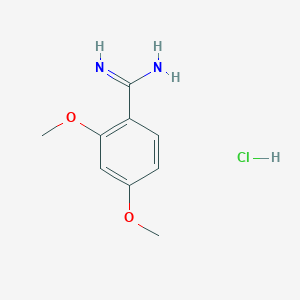

2,4-Dimethoxy-benzamidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is known for its potential therapeutic and industrial applications. This compound is characterized by the presence of two methoxy groups attached to a benzene ring, along with an amidine group, making it a versatile molecule in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-benzamidine hydrochloride typically involves the reaction of 2,4-dimethoxybenzonitrile with hydrogen chloride in the presence of a suitable solvent such as absolute ethyl alcohol. The reaction proceeds through the formation of an intermediate imido ether, which is then converted to the desired amidine hydrochloride by treatment with ammonia .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent purity, and reagent concentrations, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethoxy-benzamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the amidine group to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

2,4-Dimethoxy-benzamidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2,4-Dimethoxy-benzamidine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit serine proteases, which are enzymes involved in various physiological processes. The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Benzamidine: A simpler analog without the methoxy groups.

2,4-Dimethoxybenzamide: Similar structure but with an amide group instead of an amidine.

2,4-Dimethoxybenzonitrile: Precursor in the synthesis of 2,4-Dimethoxy-benzamidine hydrochloride.

Uniqueness

This compound is unique due to the presence of both methoxy and amidine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Actividad Biológica

2,4-Dimethoxy-benzamidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzamidine structure, which features two methoxy groups at the 2 and 4 positions of the benzene ring. This structural configuration is crucial for its interaction with biological targets.

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 228.68 g/mol

The primary mechanism of action for this compound involves the inhibition of serine proteases . These enzymes play significant roles in various physiological processes, including blood coagulation and immune response. The compound binds to the active site of serine proteases, thereby preventing substrate access and inhibiting enzyme activity .

1. Enzyme Inhibition

Research indicates that this compound effectively inhibits several serine proteases, which are involved in critical biological functions. For instance:

- Trypsin Inhibition : The compound shows significant inhibitory activity against trypsin, a serine protease involved in digestion.

- Thrombin Inhibition : It also exhibits potential as an anticoagulant by inhibiting thrombin, which is essential for blood clotting.

2. Antimicrobial Properties

Studies have reported antimicrobial activity against various pathogens. The compound's effectiveness against bacteria and fungi suggests potential applications in treating infections.

3. Anticancer Activity

Recent investigations have explored the anticancer properties of this compound. In vitro studies demonstrated that it can inhibit cell growth in several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 | 15.83 |

| HeLa | 12.21 |

| HT29 | 19.95 |

These results indicate a promising avenue for further research into its use as a chemotherapeutic agent .

Case Study: Anticancer Activity

A study published in Drug Discovery Today highlighted the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, demonstrating its potential as an anticancer therapeutic agent .

Research Findings on Enzyme Inhibition

In a comparative study assessing the inhibitory effects on serine proteases, researchers found that this compound had a higher affinity for thrombin compared to other known inhibitors. This suggests its potential utility in developing anticoagulant therapies .

Applications in Medicine and Industry

Given its biological activities, this compound has several applications:

- Pharmaceutical Development : Ongoing research aims to explore its therapeutic potential for conditions requiring enzyme inhibition.

- Biotechnology : Its properties make it a valuable reagent in biochemical assays and enzyme studies.

Propiedades

IUPAC Name |

2,4-dimethoxybenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-6-3-4-7(9(10)11)8(5-6)13-2;/h3-5H,1-2H3,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFJFBDPLBHYHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=N)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624888 |

Source

|

| Record name | 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131947-81-4 |

Source

|

| Record name | 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.